6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Overview
Description
6-(Pyridin-4-yl)-3-azabicyclo[320]heptane is a bicyclic compound that features a pyridine ring attached to a 3-azabicyclo[320]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane typically involves the construction of the bicyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a bicyclic amine precursor can be catalyzed by palladium to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyridin-3-yl)-3-azabicyclo[3.2.0]heptane
- 6-(Pyridin-2-yl)-3-azabicyclo[3.2.0]heptane
- 3,6-Diazabicyclo[3.2.0]heptane derivatives
Uniqueness
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-pyridin-4-yl-3-azabicyclo[3.2.0]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-12-4-2-8(1)10-5-9-6-13-7-11(9)10/h1-4,9-11,13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCDLKJDFPQWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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